
(2-Benzoylethyl)trimethylammonium iodide
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Overview
Description
(2-Benzoylethyl)trimethylammonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C12H18INO and its molecular weight is 319.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (2-Benzoylethyl)trimethylammonium iodide?
- Methodology : The compound is typically synthesized via quaternization of a tertiary amine with methyl iodide. A standard procedure involves reacting N,N-dimethylbenzylamine with methyl iodide in ethanol under reflux (60–80°C) for 30 minutes to 2 hours. The product is precipitated by adding anhydrous ether and purified via recrystallization in ethanol or methanol . Critical Parameters :
- Use peroxide-free ether to avoid iodine liberation, which can discolor the product .
- Optimize solvent volume (e.g., 200–350 mL ethanol per mole of amine) to maximize yield (98–99%) .
Q. How is this compound characterized structurally?
- Methodology :
- NMR Spectroscopy : 1H and 13C NMR are used to confirm quaternization. For example, the benzylic CH2 group adjacent to the ammonium center resonates at δ ~4.50–5.05 ppm, while trimethylammonium protons appear as a singlet at δ ~3.07–3.21 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M-I]+) .
- Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, N percentages .
Advanced Research Questions
Q. What role does this compound play in stabilizing perovskite solar cells (PSCs)?
- Mechanistic Insight : The iodide salt forms a 2D/3D heterostructure at the perovskite surface, reducing charge recombination and enhancing power conversion efficiency (PCE). The bulky ammonium group passivates surface defects, while the iodide compensates for halide vacancies .
- Experimental Design :
- Layer Deposition : Spin-coat a solution of the compound (1–2 wt% in isopropanol) onto the perovskite layer.
- Morphology Analysis : Use scanning electron microscopy (SEM) to confirm improved grain boundary coverage and reduced pinholes .
Q. How do competing reaction pathways affect the synthesis of intermediates in this compound derivatives?
- Case Study : During alkylation of amines with methyl iodide, side products like [2-(2-methylphenyl)propenyl]trimethylammonium iodide can form due to incomplete quaternization. Resolution :
- Chromatographic Separation : Use silica gel column chromatography with acetonitrile/water (4:1) to isolate the desired product .
- Recrystallization : Differential solubility in ethanol/ether mixtures removes unreacted starting materials .
Q. How can researchers resolve discrepancies in reported melting points for this compound?
- Analysis : Literature values range from 143–145°C to 178–179°C due to variations in purity and recrystallization solvents. Protocol :
- Recrystallization : Purify the compound twice using ethanol to achieve a consistent melting point (178–179°C) .
- DSC Validation : Differential scanning calorimetry (DSC) provides precise thermal profiles .
Q. Data Contradiction and Optimization
Q. Why do oxidation reactions involving this compound yield inconsistent carbonyl compound ratios?
- Root Cause : Competing mechanisms (radical vs. carbanion pathways) under varying solvent conditions (e.g., acetic acid vs. acetonitrile) lead to divergent products. Mitigation :
- Solvent Control : Use acetic acid-water (3:1) to favor glycol bond fission, yielding >80% carbonyl products .
- Radical Scavengers : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to suppress radical intermediates .
Q. Application-Driven Methodologies
Q. How is this compound utilized in flow NMR kinetics studies?
- Protocol :
- In Situ Monitoring : Dissolve the compound in deuterated acetonitrile and monitor dimerization kinetics via 1H NMR at 25°C.
- Kinetic Analysis : Use pseudo-first-order rate constants to quantify dimerization efficiency (e.g., [4 + 2] cycloaddition yields ~90%) .
Q. Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Guidelines :
Properties
CAS No. |
5724-15-2 |
---|---|
Molecular Formula |
C12H18INO |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
trimethyl-(3-oxo-3-phenylpropyl)azanium;iodide |
InChI |
InChI=1S/C12H18NO.HI/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GLKZEYDFHOFHIO-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[I-] |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC=CC=C1.[I-] |
Key on ui other cas no. |
5724-15-2 |
Related CAS |
24472-88-6 (Parent) |
Synonyms |
(2-benzoylethyl)trimethylammonium (2-benzoylethyl)trimethylammonium bromide (2-benzoylethyl)trimethylammonium chloride (2-benzoylethyl)trimethylammonium iodide (2-benzoylethyl)trimethylammonium methyl sulfate |
Origin of Product |
United States |
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